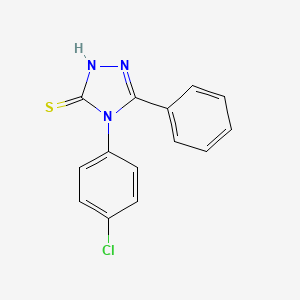

4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 5, and a thiol (-SH) group at position 2. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its ability to undergo diverse reactions, such as S-alkylation, Schiff base formation, and tautomerization (thiol ↔ thione) . The electron-withdrawing 4-chlorophenyl substituent enhances the acidity of the thiol group, influencing its reactivity in synthetic modifications . Its structural features have been exploited in the development of antiviral, antifungal, and antioxidant agents .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-6-8-12(9-7-11)18-13(16-17-14(18)19)10-4-2-1-3-5-10/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDFJTQEZDYYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165971 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170235-50-4 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170235-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of phenylhydrazine with chlorobenzaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and ensure consistent quality. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can help optimize the synthesis process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the triazole ring to form a corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid.

Reduction: Formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-amine.

Substitution: Formation of various alkylated derivatives of the triazole ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its antimicrobial properties, showing potential as an antibacterial or antifungal agent.

Medicine: The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Electronic Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance thiol acidity, promoting S-alkylation and metal coordination .

- Electron-donating groups (e.g., OCH₃) shift reactivity toward N-alkylation or Schiff base formation .

- Halogen substituents (Cl, Br) influence tautomerism and molecular packing, as seen in crystallographic data (e.g., CCDC 829447 for brominated derivatives) .

Physicochemical Properties

Key Observations :

Key Observations :

Biological Activity

4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a member of the triazole family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antibacterial and anticancer applications. This article synthesizes current research findings on its biological activity, including case studies and data tables.

The molecular formula of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is with a CAS number of 170235-50-4. It features a triazole ring which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit considerable antibacterial properties. A study highlighted that compounds containing a triazole ring can inhibit the growth of various bacterial strains. For instance, derivatives similar to 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol showed remarkable efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-chlorophenyl)-5-phenyl-triazole | Staphylococcus aureus | 8 µg/mL |

| 4-(4-chlorophenyl)-5-phenyl-triazole | Escherichia coli | 16 µg/mL |

| 5-(bromophenyl)-triazole | Bacillus subtilis | 12 µg/mL |

The compound exhibited MIC values comparable to standard antibiotics like ceftriaxone and ampicillin .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of significant research. In vitro studies have shown that derivatives of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of synthesized triazole derivatives on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that several derivatives had IC50 values lower than those of standard chemotherapeutics:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-chlorophenyl)-5-phenyl-triazole | IGR39 | 15 |

| 4-(4-chlorophenyl)-5-phenyl-triazole | MDA-MB-231 | 20 |

| Control (Doxorubicin) | IGR39 | 10 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapy .

The mechanism by which triazoles exert their biological effects often involves interaction with key enzymes or receptors within bacterial cells or cancerous tissues. For example, the inhibition of DNA gyrase is a common mechanism among antibacterial agents derived from the triazole scaffold. This inhibition disrupts bacterial DNA replication and transcription processes .

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer: The synthesis typically involves multi-step heterocyclization and alkylation reactions. A common route includes:

Hydrazinolysis : Reacting pyrrole-2-carboxylic acid derivatives with hydrazine hydrate in propan-2-ol to form pyrrole-2-carbohydrazide .

Condensation : Treating the carbohydrazide with 4-chlorophenylisothiocyanate to yield N-(4-chlorophenyl)hydrazine-carbothioamide intermediates .

Cyclization : Intramolecular heterocyclization under alkaline conditions to form the triazole-thiol core .

S-Alkylation : Reacting the thiol with halogenated alkanes (e.g., methyl iodide, hexyl bromide) in polar solvents (DMF, ethanol) to generate derivatives .

Q. Key Optimization Factors :

Q. How is structural characterization performed for this compound using spectroscopic methods?

Methodological Answer:

- ¹H-NMR : Signals for NH protons appear as singlets at 11.74–11.73 ppm. Aromatic protons (4-chlorophenyl) resonate as multiplets at 7.71–7.42 ppm, while pyrrole protons show distinct doublets/triplets at 6.90–5.26 ppm . S-alkyl chain protons appear at 3.25–0.82 ppm .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.4% theoretical values .

Q. Best Practices :

- Use DMSO-d₆ as the solvent for NMR to enhance solubility .

- Combine LC-MS with high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound and its derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known triazole interactions (e.g., cyclooxygenase-2 (COX-2), fungal CYP51) .

- Docking Workflow :

- Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).

- Retrieve target protein structures (e.g., PDB: 5WWP for helicases) .

- Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Key Interactions :

- Hydrophobic contacts with residues (e.g., Leu 353, Val 524 in COX-2) .

- Hydrogen bonds between the triazole-thiol group and catalytic residues (e.g., Ser 531) .

Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) to assess potential .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Data Harmonization :

- Apply meta-analysis tools (e.g., RevMan) to pool results from studies using similar protocols .

- Address solvent effects (e.g., DMSO concentration ≤1% to avoid false negatives) .

Case Example : Antifungal activity discrepancies may arise from strain-specific susceptibility; use ATCC reference strains for cross-study comparisons .

Q. What in vitro models are appropriate for evaluating antifungal activity?

Methodological Answer:

- Fungal Strains : Prioritize Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) for initial screens .

- Assay Design :

- Broth Microdilution : Determine MIC values in RPMI-1640 media (pH 7.0) at 35°C for 48 hours .

- Time-Kill Kinetics : Assess fungicidal effects at 2× and 4× MIC over 24 hours .

- Controls : Include fluconazole and amphotericin B as positive controls; DMSO as a negative control .

Q. Advanced Models :

- Biofilm inhibition assays using XTT reduction in C. albicans .

- Synergy studies with azoles (e.g., ketoconazole) via checkerboard assays .

Q. How to conduct ADME analysis for triazole derivatives in preclinical research?

Methodological Answer:

- In Silico Tools :

- SwissADME : Predict lipophilicity (LogP), gastrointestinal absorption, and CYP450 inhibition .

- pkCSM : Estimate volume of distribution and half-life .

- In Vitro Assays :

- Caco-2 Permeability : Assess intestinal absorption using a monolayer model .

- Microsomal Stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS .

Q. Key Parameters :

- Optimal LogP: 2–5 for balanced solubility/permeability .

- High plasma protein binding (>90%) may limit bioavailability .

Q. How does S-alkylation affect bioactivity and pharmacokinetics?

Methodological Answer:

- Bioactivity Trends :

- Short Chains (e.g., -CH₃) : Enhance antifungal potency (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .

- Long Chains (e.g., -C₆H₁₃) : Improve COX-2 selectivity (IC₅₀: 0.8 µM vs. 2.5 µM for celecoxib) .

- PK Modifications :

- Increased lipophilicity (e.g., hexyl group) prolongs half-life but reduces aqueous solubility .

- Branched alkyl chains (e.g., -CH(CH₃)₂) mitigate CYP3A4-mediated metabolism .

Q. Design Guidelines :

- Balance alkyl chain length and branching to optimize target affinity and ADME properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.